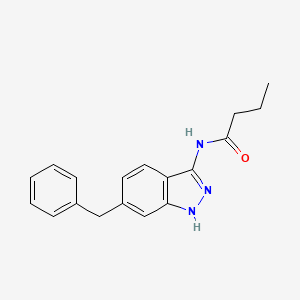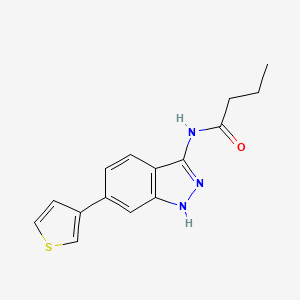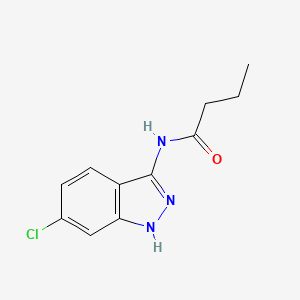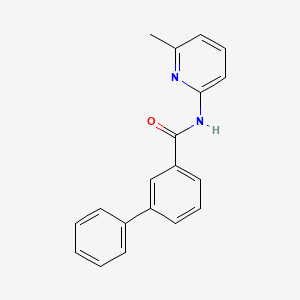![molecular formula C29H30Cl2N2O3 B10851167 N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxy-2-methylpropanamide (enantiomeric mix)](/img/structure/B10851167.png)
N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxy-2-methylpropanamide (enantiomeric mix)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXY-2-METHYLPROPANAMIDE (ENANTIOMERIC MIX) is a complex organic compound characterized by its unique spirocyclic structure. This compound features both chlorophenyl and pyranopyridine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXY-2-METHYLPROPANAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide linkage under controlled conditions, often using reagents like thionyl chloride or carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXY-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Scientific Research Applications
N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXY-2-METHYLPROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXY-2-METHYLPROPANAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE: Shares structural similarities but differs in the presence of benzoyl and chlorobenzamide groups.
ALPHA-(4-CHLOROPHENYL)-2-PYRIDINEMETHANOL: Contains a pyridine ring and chlorophenyl group, similar in some aspects but distinct in overall structure.
Uniqueness
N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXY-2-METHYLPROPANAMIDE is unique due to its spirocyclic structure and the combination of chlorophenyl and pyranopyridine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H30Cl2N2O3 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-[7-(2-chlorophenyl)-6-(4-chlorophenyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-yl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C29H30Cl2N2O3/c1-28(2,35)27(34)32-24-17-29(14-6-3-7-15-29)36-26-22(24)16-21(18-10-12-19(30)13-11-18)25(33-26)20-8-4-5-9-23(20)31/h4-5,8-13,16,24,35H,3,6-7,14-15,17H2,1-2H3,(H,32,34) |
InChI Key |
UTPSWDIIQDVVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chlorobenzo[d]oxazol-2-yl)benzenesulfonamide](/img/structure/B10851095.png)
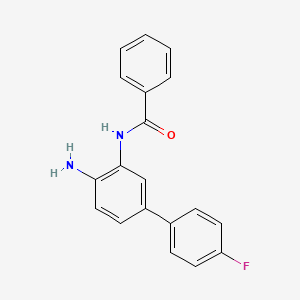

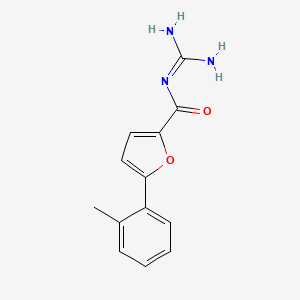
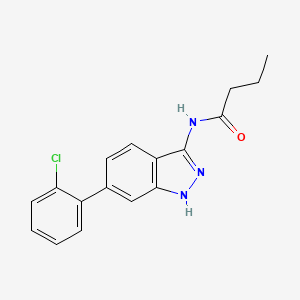
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851125.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxy-2,2-dimethylpropanamide (enantiomeric mix)](/img/structure/B10851129.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxypropanamide (enantiomeric mix)](/img/structure/B10851134.png)
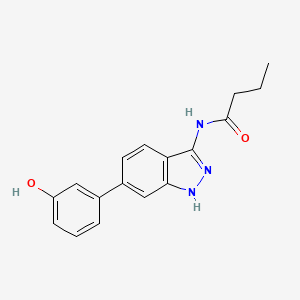
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)
